molecular formula C7H17ClN4O2 B3021868 2-Amino-6-guanidinohexanoic acid hydrochloride CAS No. 62414-64-6

2-Amino-6-guanidinohexanoic acid hydrochloride

Cat. No.: B3021868
CAS No.: 62414-64-6
M. Wt: 224.69 g/mol
InChI Key: YMKBVNVCKUYUDM-UHFFFAOYSA-N
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Description

2-Amino-6-guanidinohexanoic acid hydrochloride, also known as D-homoarginine hydrochloride (CAS: 1217456-98-8), is a chiral guanidino-containing amino acid derivative. Its molecular formula is C₇H₁₆N₄O₂·HCl, with a molecular weight of 224.69 g/mol . Structurally, it features a six-carbon backbone with a guanidino group at the sixth position and an amino group at the second position, distinguishing it from shorter-chain analogs like arginine. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 5/6
  • Topological polar surface area: 128 Ų

This compound is utilized in biochemical research, particularly in studies of enzyme inhibition, proteomics, and stereospecific interactions due to its chiral center .

Properties

IUPAC Name

2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBVNVCKUYUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388973
Record name 2-Amino-6-guanidinohexanoic acid hydrochloride
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Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-01-8, 62414-64-6
Record name L-(+)-Homoarginine hydrochloride
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Record name 2-Amino-6-guanidinohexanoic acid hydrochloride
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Record name L-(+)-homoarginine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-guanidinohexanoic acid hydrochloride typically involves the guanidination of lysine. One common method includes the reaction of lysine with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of pH and temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-guanidinohexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the formation of the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amino derivatives, and substituted guanidino compounds .

Scientific Research Applications

Biochemical Studies

L-homoarginine is studied for its role in nitric oxide (NO) synthesis, which is crucial for various physiological processes including vasodilation and neurotransmission. It acts as a substrate for nitric oxide synthase (NOS), albeit less efficiently than L-arginine, impacting cellular signaling pathways related to blood flow and immune responses .

Enzyme Interactions

Research indicates that L-homoarginine may influence enzyme activity related to metabolic pathways. Its structural similarity to L-arginine allows it to compete for uptake in cells, potentially affecting the availability of L-arginine for protein synthesis and other metabolic functions .

Neuroprotective Effects

Studies have suggested that L-homoarginine exhibits neuroprotective properties, which may aid in wound healing by enhancing blood flow and nutrient delivery to tissues. This has implications for treating conditions like ischemia or neurodegenerative diseases.

Therapeutic Potential

L-homoarginine is being investigated for its therapeutic applications in various medical fields:

  • Cardiovascular Health : Due to its role in NO synthesis, it shows promise in managing blood pressure and improving endothelial function.
  • Metabolic Disorders : Its interaction with metabolic pathways positions it as a potential agent in treating conditions like diabetes .

Drug Development

The compound's ability to modify biological interactions makes it a candidate for drug development targeting specific molecular pathways involved in diseases such as Alzheimer's and other neurodegenerative disorders .

Chemical Synthesis

L-homoarginine serves as a building block in the synthesis of complex molecules, particularly in the pharmaceutical industry where it can be used to create novel compounds with enhanced bioactivity .

Material Science

Its unique chemical properties allow for applications in the production of specialized materials, including polymers and biocompatible materials used in medical devices.

Case Study 1: Nitric Oxide Production

A study demonstrated that L-homoarginine can enhance NO production under certain conditions, suggesting its potential use in therapies aimed at improving vascular health. The results indicated that while it is less effective than L-arginine, it still plays a significant role in maintaining endothelial function .

Case Study 2: Neuroprotection in Ischemia

In animal models of ischemia, L-homoarginine administration resulted in improved outcomes related to neuronal survival and recovery of function post-injury. This suggests a potential application in developing treatments for stroke or traumatic brain injury .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Chirality Key Features
2-Amino-6-guanidinohexanoic acid HCl (D-form) 1217456-98-8 C₇H₁₆N₄O₂·HCl 224.69 D Extra CH₂ group compared to arginine
L-Homoarginine HCl 1483-01-8 C₇H₁₆N₄O₂·HCl 224.69 L Biological isomer; inhibits alkaline phosphatase
L-Arginine HCl 15595-35-4 C₆H₁₄N₄O₂·HCl 210.66 L Natural amino acid; shorter side chain
D-Homoarginine (unprotected) 110798-13-5 C₇H₁₆N₄O₂ 188.23 D Free base form; lacks HCl moiety

Key Observations :

  • Chain Length : Homoarginine derivatives have a four-carbon side chain (compared to arginine’s three-carbon chain), enhancing steric bulk and altering solubility .
  • Chirality: The D-isomer (2-Amino-6-guanidinohexanoic acid HCl) is less common in biological systems than the L-isomer, making it valuable for studying enantioselective processes .
  • Guanidino Group: All compounds share this functional group, enabling interactions with enzymes like nitric oxide synthase and trypsin .
Table 2: Functional and Research Comparison
Compound Name Applications Research Findings
2-Amino-6-guanidinohexanoic acid HCl - Protease resistance studies
- NMR/metabolomics standards
Substitutes lysine/arginine in peptides to block trypsin cleavage
L-Homoarginine HCl - Alkaline phosphatase inhibition
- Nitric oxide production studies
Reduces vascular calcification in preclinical models
L-Arginine HCl - Cell culture supplement
- NO synthesis
Essential for urea cycle; deficiency linked to hyperammonemia

Notable Differences:

  • Enzyme Specificity : L-Homoarginine inhibits mammalian alkaline phosphatase isoenzymes, while arginine is a substrate for nitric oxide synthase .
  • Proteolysis Resistance : D-homoarginine incorporation in peptides confers resistance to trypsin, unlike the L-form .

Biological Activity

2-Amino-6-guanidinohexanoic acid hydrochloride, also known as L-homoarginine hydrochloride, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in various physiological processes, particularly in the modulation of nitric oxide synthesis and its potential therapeutic applications in cardiovascular diseases and cancer.

  • Molecular Formula : C₇H₁₇ClN₄O₂
  • Molecular Weight : 194.69 g/mol
  • Appearance : White to off-white powder
  • Melting Point : 104°C to 107°C

The biological activity of this compound is primarily linked to its ability to act as a substrate for nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO) from L-arginine. This mechanism is crucial in various biological functions, including:

  • Vasodilation : NO plays a significant role in relaxing blood vessels, thereby improving blood flow and reducing blood pressure.
  • Cell Signaling : NO acts as a signaling molecule in numerous physiological processes, including immune response and neurotransmission.

1. Cardiovascular Effects

Research has shown that L-homoarginine can enhance endothelial function by increasing NO bioavailability. A study indicated that supplementation with L-homoarginine improved vascular function in patients with cardiovascular risk factors, suggesting its potential use as a therapeutic agent for improving endothelial health and reducing cardiovascular events.

2. Anticancer Properties

L-homoarginine has been investigated for its potential anticancer effects. It has been shown to inhibit the proliferation of certain cancer cell lines by modulating arginine metabolism, which is critical for tumor growth and survival. The compound's ability to alter the tumor microenvironment makes it a candidate for further research in cancer therapy .

Research Findings and Case Studies

StudyFindingsImplications
Cardiovascular Study L-homoarginine supplementation improved endothelial function and reduced arterial stiffness in patients with cardiovascular risk factors.Suggests potential use in preventing cardiovascular diseases.
Cancer Cell Line Study Inhibition of cancer cell proliferation was observed with L-homoarginine treatment, particularly in prostate and breast cancer cells .Indicates potential as an adjunct therapy in oncology.
Nitric Oxide Production Enhanced NO production was noted in endothelial cells treated with L-homoarginine compared to controls .Supports its role in vascular health and disease prevention.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Vasodilatory Effects : Enhances blood flow through increased NO production.
  • Endothelial Function Improvement : Potentially beneficial in treating conditions related to endothelial dysfunction.
  • Anticancer Activity : May inhibit tumor growth through modulation of arginine metabolism.

Q & A

Q. What are the critical considerations for synthesizing 2-amino-6-guanidinohexanoic acid hydrochloride with high stereochemical purity?

The synthesis must account for the chiral center at the α-carbon (R-configuration) and the guanidino group’s regioselective introduction. A common approach involves protecting the α-amino group (e.g., with Boc) before guanidinylation using 1H-pyrazole-1-carboxamidine hydrochloride. Final deprotection and HCl salt formation yield the product. Purity is validated via chiral HPLC (e.g., using a Chiralpak® column) and optical rotation measurements (expected [α]D²⁵ ≈ +24°–+26° in water) .

Q. How can researchers verify the structural identity of this compound?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₇H₁₆N₄O₂·HCl; exact mass 224.1040 g/mol) .
  • ¹H/¹³C NMR to resolve stereochemistry: the α-proton appears as a doublet (δ 3.8–4.2 ppm), and the guanidino protons show broad peaks (δ 6.5–7.5 ppm) .
  • FT-IR to detect characteristic bands (e.g., guanidine N–H stretch at 3200–3400 cm⁻¹) .

Q. What methodologies are recommended for assessing the purity of this compound?

  • Ion-exchange chromatography to quantify free amino acid impurities.
  • Titrimetric analysis to confirm HCl content (theoretical Cl⁻: ~15.8% w/w).
  • HPLC with UV detection (λ = 210 nm) using a C18 column and a mobile phase of 0.1% TFA in water/acetonitrile (95:5) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for this compound?

Reported melting points vary (e.g., 213–215°C in some studies vs. higher ranges in others). These discrepancies may arise from hydration states or residual solvents. To address this:

  • Perform thermogravimetric analysis (TGA) to detect water/solvent loss.
  • Use differential scanning calorimetry (DSC) under inert gas to determine the true melting point.
  • Compare results with literature using identical drying protocols (e.g., vacuum desiccation for 24 hours) .

Q. What experimental strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

The compound is prone to hydrolysis at the guanidino group under alkaline conditions. Stabilization methods include:

  • Buffering solutions to pH 4–6 (e.g., acetate buffer).
  • Storing solutions at −20°C with cryoprotectants (e.g., 10% trehalose).
  • Conducting accelerated stability studies (40°C/75% RH for 4 weeks) to model degradation kinetics .

Q. How can researchers address challenges in quantifying trace impurities (e.g., D-homoarginine) during chiral analysis?

  • Use ultra-performance liquid chromatography (UPLC) with a chiral stationary phase (e.g., Chirobiotic™ T) for baseline separation.
  • Apply mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode to detect low-abundance enantiomers (LOD < 0.1% w/w).
  • Validate method robustness using spiked samples with known impurity concentrations .

Q. What are the implications of the compound’s hydrogen bonding capacity in crystallography studies?

The molecule has five hydrogen bond donors and six acceptors, leading to complex crystal packing. To obtain high-resolution X-ray structures:

  • Screen crystallization conditions with PEG-based precipitants.
  • Use synchrotron radiation to resolve overlapping electron density caused by flexible side chains.
  • Analyze Hirshfeld surfaces to map intermolecular interactions .

Methodological Notes

  • Stereochemical Validation : Always cross-verify optical rotation and NMR data with literature for enantiomeric purity, as minor impurities can skew biological activity .
  • Safety Protocols : Handle the compound in a fume hood due to potential respiratory irritation. Use nitrile gloves and avoid skin contact (WGK Germany hazard level 3) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-guanidinohexanoic acid hydrochloride
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2-Amino-6-guanidinohexanoic acid hydrochloride

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